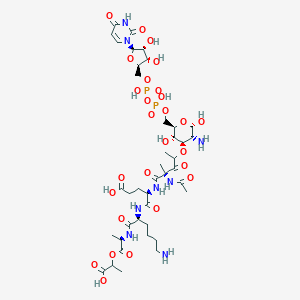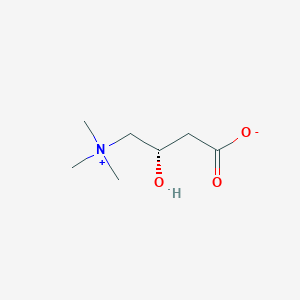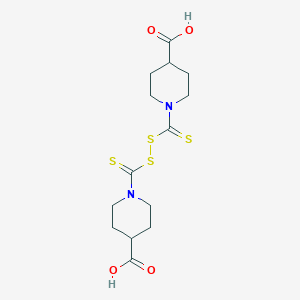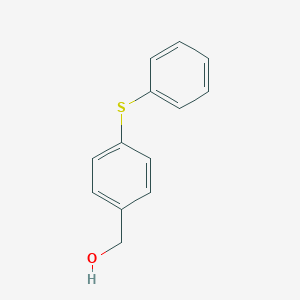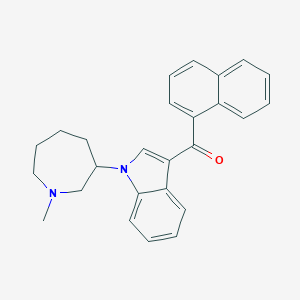
AM1220 Azepaneisomer
Übersicht
Beschreibung
AM1220 Azepaneisomer, chemisch bekannt als (1-(1-Methylazepane-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanon, ist ein synthetisches Cannabinoid. Es ist ein Isomer von AM1220, wobei die Piperidingruppe durch einen Azepane-Ring ersetzt wird. Diese Verbindung wurde in verschiedenen Kräutermischungen und Forschungschemikalien identifiziert .
Wissenschaftliche Forschungsanwendungen
AM1220 azepane isomer has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of cannabinoid receptors.
Biology: The compound is used in biological studies to understand its interaction with cannabinoid receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and toxicological properties.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
Wirkmechanismus
Target of Action
The primary target of the AM1220 azepane isomer is the central CB1 receptor , with a binding affinity (Ki) of 3.88 nM . It also interacts with the peripheral CB2 receptor, but with a lower affinity (Ki = 73.4 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
As a synthetic cannabinoid, the AM1220 azepane isomer mimics the effects of natural cannabinoids by binding to the CB1 and CB2 receptors . This interaction triggers a series of cellular responses, leading to the compound’s psychoactive effects.
Biochemical Pathways
Given its affinity for the cb1 and cb2 receptors, it likely influences the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, including pain regulation, mood, appetite, and immune response. The downstream effects of these pathways can vary widely, depending on the specific physiological context and the individual’s unique biochemistry.
Pharmacokinetics
One study found that the half-life of am1220 was estimated to be 37 minutes, indicating a high clearance drug . The same study identified nine metabolites after incubating human liver microsomes, suggesting that the compound undergoes extensive metabolism . These metabolites included products of demethylation, dihydrodiol formation, hydroxylation, and dihydroxylation .
Result of Action
As a synthetic cannabinoid, it is expected to produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and potential psychoactive effects . .
Action Environment
The action, efficacy, and stability of the AM1220 azepane isomer can be influenced by various environmental factors. These may include the presence of other substances, the individual’s metabolic rate, and the specific physiological context. For instance, the presence of the AM1220 azepane isomer in commercial products and herbal mixtures has been reported , which could potentially affect its action and efficacy
Biochemische Analyse
Biochemical Properties
The AM1220 azepane isomer interacts with the central CB1 receptor, showing a preference over the peripheral CB2 receptor . The nature of these interactions is primarily through binding, as is common with cannabinoids .
Cellular Effects
The cellular effects of the AM1220 azepane isomer are not fully explored . Given its affinity for the CB1 receptor, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The AM1220 azepane isomer exerts its effects at the molecular level primarily through binding interactions with the CB1 receptor . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and how it might affect metabolic flux or metabolite levels .
Transport and Distribution
Information on how the AM1220 azepane isomer is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AM1220 Azepaneisomer beinhaltet die Substitution des Piperidinrings in AM1220 durch einen Azepane-Ring. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indolkerns: Dies beinhaltet die Reaktion eines Indolderivats mit einem Naphthoylchlorid in Gegenwart einer Base.
Einführung des Azepane-Rings: Der Azepane-Ring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der der Piperidinring in AM1220 durch einen Azepane-Ring ersetzt wird.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert. Die Synthese folgt wahrscheinlich ähnlichen Schritten wie die Laborsynthese, die für die industrielle Produktion hochskaliert wird. Dies würde die Verwendung größerer Reaktionsgefäße, automatisierter Systeme für die Reagenzzugabe und Reinigungsverfahren wie Chromatographie beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AM1220 Azepaneisomer durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga führen.
Substitution: Nucleophile Substitutionsreaktionen können am Azepane-Ring stattfinden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehung von Cannabinoid-Rezeptoren zu untersuchen.
Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Wechselwirkung mit Cannabinoid-Rezeptoren zu verstehen.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer synthetischer Cannabinoide für verschiedene Anwendungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Cannabinoid-Rezeptoren bindet, insbesondere an den zentralen Cannabinoid-Rezeptor Typ 1 (CB1) und den peripheren Cannabinoid-Rezeptor Typ 2 (CB2). Die Bindungsaffinität zu CB1 ist höher als zu CB2, was auf eine Präferenz für Wirkungen auf das zentrale Nervensystem hindeutet. Die Verbindung imitiert die Wirkung natürlicher Cannabinoide und führt zu ähnlichen physiologischen und psychoaktiven Wirkungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AM1220: Die Muttersubstanz mit einem Piperidinring anstelle eines Azepane-Rings.
AM2233: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.
URB597: Ein Fettsäureamid-Hydrolase-Inhibitor mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit
AM1220 Azepaneisomer ist einzigartig aufgrund des Vorhandenseins des Azepane-Rings, der seine Bindungsaffinität und sein pharmakologisches Profil im Vergleich zu seinem Piperidinanalogon AM1220 verändert. Dieser strukturelle Unterschied kann zu Variationen in seiner Potenz, Wirksamkeit und metabolischen Stabilität führen .
Eigenschaften
IUPAC Name |
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZZWAEXISRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043056 | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1348081-04-8 | |
| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)


![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
